Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate

Description

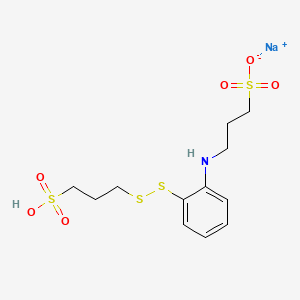

Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate is a sulfonate-containing compound characterized by a dithio (-S-S-) bridge linking a propane sulphonate backbone to a phenyl group substituted with a 3-sulphonatopropylamino moiety.

Properties

CAS No. |

60067-58-5 |

|---|---|

Molecular Formula |

C12H18NNaO6S4 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

sodium;3-[2-(3-sulfopropyldisulfanyl)anilino]propane-1-sulfonate |

InChI |

InChI=1S/C12H19NO6S4.Na/c14-22(15,16)9-3-7-13-11-5-1-2-6-12(11)21-20-8-4-10-23(17,18)19;/h1-2,5-6,13H,3-4,7-10H2,(H,14,15,16)(H,17,18,19);/q;+1/p-1 |

InChI Key |

WSKWTLPWVPRMSM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)NCCCS(=O)(=O)[O-])SSCCCS(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and reducing production costs while maintaining the quality of the compound. This often involves the use of advanced purification techniques and quality control measures.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the dithio linkage, leading to the formation of thiols.

Substitution: The sulphonate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives

Scientific Research Applications

Biochemical Applications

- Drug Delivery Systems :

- Antioxidant Activity :

- Chelating Agents :

Materials Science Applications

- Conducting Polymers :

- Surface Modification :

- Antimicrobial Coatings :

Environmental Applications

- Water Treatment :

- Soil Remediation :

Case Study 1: Drug Delivery Enhancement

A study demonstrated that using this compound as a carrier significantly improved the solubility and bioavailability of a poorly soluble anticancer drug. The results showed increased cellular uptake and enhanced therapeutic efficacy compared to conventional delivery methods.

Case Study 2: Conductive Polymer Development

Research focused on synthesizing conducting polymers using this compound as a dopant revealed that it imparted significant electrical conductivity while maintaining thermal stability. These materials were tested for potential applications in flexible electronic devices.

Mechanism of Action

The mechanism of action of sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate involves its interaction with molecular targets through its sulphonate groups and dithio linkage. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonate Compounds

To contextualize its properties, we compare this compound with five structurally related sulfonates (Table 1), followed by detailed analyses.

Table 1: Comparative Overview of Sulfonate Compounds

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |

|---|---|---|---|---|

| Target Compound (CAS not provided) | Likely C₁₄H₁₉NNaO₆S₃ | ~440.5 g/mol* | Dithio, sulfonate, phenylamino | Chelation, redox systems |

| Sodium 3-sulphonatopropyl acrylate (15717-25-6) | C₆H₉NaO₅S | 216.18 g/mol | Acrylate, sulfonate | Polymer synthesis |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (842-18-2) | C₁₀H₆K₂O₇S₂ | 400.47 g/mol | Naphthalene, disulphonate, hydroxyl | Dye intermediates, R&D |

| Sodium 2-methylprop-2-ene-1-sulphonate (1561-92-8) | C₄H₇NaO₃S | 182.15 g/mol | Alkene, sulfonate | Ionic monomers |

| 3-[3-(Hexadecanoylamino)...]propane-1-sulfonate (52562-29-5) | C₂₂H₄₄N₂O₃S | 428.66 g/mol | Long alkyl chain, quaternary ammonium | Surfactants, lipid studies |

| Quinolinium-based sulfonate (65072-45-9) | C₂₃H₂₄N₂O₆S₃ | 520.64 g/mol | Quinolinium, sulfonate, benzothiazole | Fluorescent probes |

*Estimated based on analogous structures.

Functional Group and Reactivity Comparisons

- Dithio Bridge (Target Compound): The dithio group (-S-S-) distinguishes the target compound, enabling redox-mediated disulfide bond formation/cleavage. This is absent in other sulfonates, which rely on sulfonate groups for solubility or charge stabilization .

- Aromatic vs. Aliphatic Backbones: The target compound’s phenyl group contrasts with the naphthalene ring in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (used in dyes) and the aliphatic chains in Sodium 3-sulphonatopropyl acrylate (polymer applications) .

- Hybrid Structures: The quinolinium-based sulfonate (65072-45-9) incorporates a heterocyclic system, enabling fluorescence or sensing applications, unlike the target compound’s simpler phenyl-dithio motif .

Solubility and Stability

- All sodium/potassium sulfonates exhibit high water solubility. However, the Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s aromatic hydroxyl group may reduce solubility in nonpolar solvents compared to the target compound .

- The long alkyl chain in 3-[3-(hexadecanoylamino)...]propane-1-sulfonate (52562-29-5) introduces amphiphilicity, making it suitable for micelle formation, unlike the purely hydrophilic target compound .

Biological Activity

Sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate, commonly referred to as sodium hydrogen dithiopropanesulfonate, is a synthetic compound that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for sodium hydrogen dithiopropanesulfonate is with a molecular weight of approximately 394.5 g/mol. The structure consists of a propane backbone with sulfonate and dithio groups that contribute to its solubility and reactivity in biological systems .

The biological activity of sodium hydrogen dithiopropanesulfonate primarily stems from its ability to interact with biological molecules through disulfide bond formation and reduction. This property allows it to modulate redox states within cells, influencing various biochemical pathways.

Key Mechanisms:

- Antioxidant Activity: The compound can scavenge free radicals, thus protecting cells from oxidative stress.

- Chelation Properties: It has been shown to chelate metal ions, which can be beneficial in reducing metal toxicity in biological systems.

- Modulation of Enzyme Activity: Sodium hydrogen dithiopropanesulfonate can influence the activity of certain enzymes involved in metabolic pathways.

Therapeutic Applications

Research indicates several potential therapeutic applications for sodium hydrogen dithiopropanesulfonate:

- Renal Protection: Studies have shown that this compound can reduce phosphate absorption in the gastrointestinal tract, which is particularly beneficial for patients with chronic kidney disease (CKD) by alleviating hyperphosphatemia .

- Cancer Therapy: Due to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms, it is being investigated as a potential adjuvant therapy in oncology.

- Cardiovascular Health: The compound may play a role in protecting cardiovascular tissues from oxidative damage, thereby reducing the risk of heart disease.

Case Study 1: Renal Disease Management

In a study involving rats with CKD, administration of sodium hydrogen dithiopropanesulfonate led to significant reductions in serum phosphorus levels and ectopic calcification. The results suggested that the compound effectively inhibited dietary phosphorus absorption, providing a novel approach for managing phosphate levels in renal patients .

Case Study 2: Antioxidant Effects

Another study highlighted the antioxidant properties of sodium hydrogen dithiopropanesulfonate, demonstrating its efficacy in reducing oxidative stress markers in cellular models. The findings indicated that the compound could enhance cell viability under stress conditions, suggesting potential applications in neuroprotection and other fields where oxidative stress is a concern.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Potential Application |

|---|---|---|

| Antioxidant | Free radical scavenging | Neuroprotection |

| Metal Chelation | Binding metal ions | Reducing metal toxicity |

| Enzyme Modulation | Influencing metabolic pathways | Cancer therapy |

| Phosphate Absorption Inhibition | Reducing intestinal absorption | CKD management |

Q & A

Q. What are the recommended methodologies for synthesizing sodium hydrogen 3-((2-((3-sulphonatopropyl)amino)phenyl)dithio)propane-1-sulphonate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step alkylation and sulfonation reactions. Key steps include:

- Thiol-disulfide exchange : Use controlled pH (8–10) to facilitate dithiolane formation, as seen in analogous disulfide syntheses .

- Sulphonatopropyl group incorporation : Employ alkylation with 3-chloropropanesulfonate under reflux in aqueous ethanol, similar to methods for sodium 3-hydroxypropane-1-sulphonate .

- Purification : Column chromatography (C18 reverse-phase) or recrystallization in ethanol/water mixtures to isolate the sodium salt .

Optimize yield by varying temperature (60–80°C), reaction time (12–24 hr), and stoichiometric ratios of thiol-to-sulphonating agents. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Prioritize the following:

- NMR spectroscopy : Confirm dithio (-S-S-) linkage integrity via <sup>1</sup>H and <sup>13</sup>C NMR (disulfide protons appear at δ 2.8–3.2 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- FTIR : Validate sulfonate groups (asymmetric S-O stretching at 1180–1250 cm⁻¹) and amine N-H bonds (3300–3500 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected ~500–550 Da) and isotopic patterns .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use N95/P1 respirators, nitrile gloves, and eye protection to avoid inhalation/contact, as recommended for sulfonate derivatives .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent disulfide bond cleavage or hygroscopic degradation .

- Spill management : Avoid aqueous dispersal; collect solids using non-sparking tools and dispose as hazardous waste .

Q. What solvent systems are suitable for solubility studies, and how can conflicting solubility data be resolved?

- Primary solvents : Test aqueous buffers (pH 2–12), DMSO, and methanol. Note that solubility in water may decrease with increasing ionic strength due to sulfonate charge screening .

- Conflicting data : Use differential scanning calorimetry (DSC) to detect polymorphic forms and dynamic light scattering (DLS) to assess aggregation in solution . Cross-validate with <sup>1</sup>H NMR in D2O to confirm true solubility vs. colloidal dispersion .

Advanced Research Questions

Q. How does the compound’s stability vary under oxidative/reductive or high-temperature conditions?

- Oxidative stability : Expose to H2O2 (1–5 mM) and monitor disulfide bond cleavage via UV-Vis (absorbance loss at 250–280 nm) .

- Reductive environments : Treat with TCEP (tris(2-carboxyethyl)phosphine) and track free thiols using Ellman’s assay .

- Thermal degradation : Perform thermogravimetric analysis (TGA) up to 300°C; observe mass loss steps correlating with sulfonate decomposition (~200°C) .

Q. What role does the dithio (-S-S-) moiety play in redox-mediated applications, such as protein conjugation or nanoparticle synthesis?

- Protein conjugation : The disulfide bond enables reversible linkage to cysteine residues, ideal for constructing redox-responsive drug carriers. Optimize pH (7.4) and reducing agent (GSH) concentrations to control release kinetics .

- Nanoparticle synthesis : Use the compound as a stabilizing agent for Au/Ag nanoparticles via sulfonate-thiol interactions. Characterize stability using zeta potential measurements (>–30 mV indicates colloidal stability) .

Q. How can researchers resolve contradictions in reported bioactivity data, such as conflicting cytotoxicity results?

- Dosage calibration : Ensure accurate molarity via ICP-MS for metal-containing formulations or UV quantification for pure compounds .

- Cell line variability : Test across multiple lines (e.g., HEK293, HeLa) and control for sulfonate transporter expression, which affects intracellular uptake .

- Assay interference : Pre-treat compounds with Chelex resin to remove trace metals that may artifactually elevate ROS signals in MTT assays .

Q. What strategies mitigate batch-to-batch variability in sulfonate group incorporation during scale-up?

- Process analytical technology (PAT) : Implement in-line FTIR to monitor sulfonation efficiency in real time .

- Quality control : Use ion chromatography to quantify free sulfate ions (indicative of incomplete reaction) and adjust reagent ratios accordingly .

- DoE (Design of Experiments) : Apply factorial designs to optimize mixing speed, temperature, and sulfonating agent excess (typically 1.2–1.5 eq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.